molecular formula C20H14N4O2 B14054670 2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- CAS No. 101648-17-3

2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl-

Cat. No.: B14054670
CAS No.: 101648-17-3
M. Wt: 342.3 g/mol
InChI Key: RUGFOUVGGNRMBY-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group at the second position and diphenyl groups at the fourth and fifth positions. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as copper-on-charcoal, has been explored to enhance the efficiency and scalability of the synthesis . These methods allow for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nitrating agents like nitric acid for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amino derivative, while nitration of the aromatic rings introduces nitro groups at specific positions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another type of triazole with different nitrogen atom positions.

    1,2,3-Triazole, 4-nitrophenyl-: Similar structure but lacks the diphenyl groups.

    1,2,3-Triazole, 4,5-diphenyl-: Similar structure but lacks the nitrophenyl group.

Uniqueness

2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- is unique due to the combination of the nitrophenyl and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to other triazole derivatives .

Properties

CAS No.

101648-17-3

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-4,5-diphenyltriazole

InChI

InChI=1S/C20H14N4O2/c25-24(26)18-13-11-17(12-14-18)23-21-19(15-7-3-1-4-8-15)20(22-23)16-9-5-2-6-10-16/h1-14H

InChI Key

RUGFOUVGGNRMBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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